molecular formula C11H13Cl2NO2 B6336797 (+/-)-trans-4-(2-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl CAS No. 1049727-60-7

(+/-)-trans-4-(2-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl

Cat. No. B6336797
CAS RN: 1049727-60-7
M. Wt: 262.13 g/mol
InChI Key: HMIZFLIRDUIPIS-OULXEKPRSA-N
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Description

(-)-trans-4-(2-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl, abbreviated as (-)-trans-4-CPPCA-HCl, is a compound with a wide range of applications in scientific research. It is a type of pyrrolidine-based carboxylic acid that has been used in various studies to investigate its biochemical and physiological effects. This compound is typically synthesized by a reaction between 2-chloro-phenyl-acetonitrile and pyrrolidine-3-carboxylic acid in the presence of a catalyst.

Scientific Research Applications

(-)-trans-4-CPPCA-HCl has been used in various studies to investigate its biochemical and physiological effects. It has been used in studies of enzyme inhibition, protein-protein interactions, receptor binding, and drug metabolism. It has also been used as a tool to study the effects of environmental stressors on living organisms. Additionally, this compound has been used as a reagent in organic synthesis, as well as a starting material for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (-)-trans-4-CPPCA-HCl is not fully understood. It is believed that this compound binds to and inhibits enzymes, as well as proteins and receptors. It is also believed to interact with cellular membranes and modulate the activity of various ion channels. Additionally, it is believed that this compound may interact with DNA and RNA to modulate gene expression.
Biochemical and Physiological Effects
(-)-trans-4-CPPCA-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, proteins, and receptors. It has also been shown to modulate the activity of various ion channels, as well as interact with cellular membranes. Additionally, this compound has been shown to modulate gene expression and interact with DNA and RNA.

Advantages and Limitations for Lab Experiments

(-)-trans-4-CPPCA-HCl has several advantages and limitations for use in laboratory experiments. One advantage is that this compound is relatively easy to synthesize and can be prepared in large quantities. Additionally, this compound is relatively stable and can be stored for long periods of time. However, one limitation is that this compound is relatively toxic and should be handled with caution. Additionally, this compound is relatively expensive and may not be cost-effective for some applications.

Future Directions

There are several potential future directions for (-)-trans-4-CPPCA-HCl. One potential direction is to further explore the biochemical and physiological effects of this compound, as well as its mechanism of action. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound. Additionally, further research could be conducted to explore the potential uses of this compound in organic synthesis and as a starting material for the synthesis of other compounds. Finally, further research could be conducted to explore the potential environmental applications of this compound, such as its use as a tool to study the effects of environmental stressors on living organisms.

Synthesis Methods

The synthesis of (-)-trans-4-CPPCA-HCl is carried out in a reaction between 2-chloro-phenyl-acetonitrile and pyrrolidine-3-carboxylic acid in the presence of a catalyst. This reaction is typically conducted in a solvent such as ethyl acetate or acetonitrile, and the reaction is typically carried out at a temperature of 80-90°C. The reaction is typically complete in 1-2 hours. The product is then isolated and purified by column chromatography or recrystallization.

properties

IUPAC Name

(3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2.ClH/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15;/h1-4,8-9,13H,5-6H2,(H,14,15);1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIZFLIRDUIPIS-OULXEKPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-trans-4-(2-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl

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